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molecular formula C4H3LiO3S B8411917 Lithium 2-furansulfinate

Lithium 2-furansulfinate

Cat. No. B8411917
M. Wt: 138.1 g/mol
InChI Key: NNGMNPBTIAIDFA-UHFFFAOYSA-M
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Patent
US04221585

Procedure details

Ninety ml of water, 410 ml of conc. HCl, and 68.0 g of lithium 2-furansulfinate were stirred and cooled to 10°-15°. Liquid chlorine (12.3 ml, 39.4 g) was added dropwise over a 30-minute period. The mixture was stirred an additional 30 minutes at 5°, poured onto ice and extracted with methylene chloride. Evaporation of the methylene chloride yielded 44 g of 2-furansulfonyl chloride, b.p. 95° at 7 mm Hg; IR (neat) 3400 (m), 3120, 1800, 1550 (m), 1450 (S), 1380 (VS), 1210, 1160, 1120 (VS), 1035 (m), 1010 (VS), 913, 882 (S).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[S:7]([O-:9])=[O:8].[Li+].ClCl>O>[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[S:7]([Cl:1])(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
410 mL
Type
reactant
Smiles
Cl
Name
Quantity
68 g
Type
reactant
Smiles
O1C(=CC=C1)S(=O)[O-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 30 minutes at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°-15°
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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